Compound Description: Imanitib mesylate is an antileukemic cytostatic drug used to treat cancer. It functions as a tyrosine kinase inhibitor, specifically targeting the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. [, , , ]
Relevance: While structurally distinct from 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide, Imanitib mesylate shares the presence of a substituted benzamide moiety and a piperazine ring. These structural similarities highlight a potential area of exploration for compounds with potential anticancer properties. Notably, modifications of Imanitib mesylate's salt form, such as the D-tartrate, L-tartrate, succinate, and malonate salts, are also reported, further emphasizing the importance of exploring various salt forms for optimizing drug properties. [, , , ]
Relevance: Despite belonging to the urea class, structurally distinct from the target compound (2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide), MMV665953's potent anti-biofilm activity against S. aureus, a significant human pathogen, presents valuable insights for developing novel antimicrobial agents. This finding suggests exploring the antimicrobial potential of compounds structurally similar to our target compound, especially considering the increasing threat of antibiotic resistance. []
Compound Description: Similar to MMV665953, MMV665807 is recognized for its potent anti-staphylococcal and anti-biofilm properties against S. aureus. It effectively kills both methicillin-resistant and methicillin-sensitive strains, exhibiting superior bactericidal activity compared to existing anti-staphylococcal antibiotics. Despite its promising antimicrobial profile, MMV665807 also demonstrates cytotoxicity, prompting further investigations for derivatives with improved safety profiles. []
Relevance: This benzamide derivative, MMV665807, shares a significant structural resemblance with 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide, particularly the presence of a substituted benzamide core. This similarity, coupled with its potent anti-staphylococcal activity, suggests that modifications around the target compound's core structure could yield derivatives with enhanced antimicrobial properties, meriting further investigation in the quest for novel antimicrobials. []
Compound Description: SNC80 is a nonpeptidic δ-opioid agonist known for its stimulant-like behavioral effects in rodents and monkeys. These effects include locomotor stimulation, generalization to cocaine in discrimination procedures, and antiparkinsonian effects. It is noteworthy that SNC80 exhibits tolerance development after a single administration in rats, and studies suggest it may enhance the locomotor-activating effects of certain psychomotor stimulants, potentially by interacting with monoamine transporters. [, ]
Relevance: Although structurally different from 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide, SNC80 shares the presence of a benzamide moiety and a piperazine ring, albeit with different substitution patterns. This shared structural motif, in the context of SNC80's effects on the central nervous system and potential interaction with monoamine transporters, invites further investigation into the pharmacological profile of the target compound, particularly concerning its potential for CNS activity. [, ]
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor with potential applications in treating schizophrenia. It shows significant effects in rodent models for schizophrenia without inducing undesirable central nervous system side effects. Its design involved incorporating heteroaromatic rings to enhance GlyT1 inhibitory activity, resulting in potent inhibition and good brain penetration in rats. []
Relevance: While this compound differs significantly from 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide in its overall structure, it highlights the importance of exploring diverse heterocyclic motifs for potent biological activity. The success of incorporating a pyrazole ring in this GlyT1 inhibitor suggests that exploring similar modifications in the target compound could be beneficial for enhancing its activity or exploring different pharmacological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.